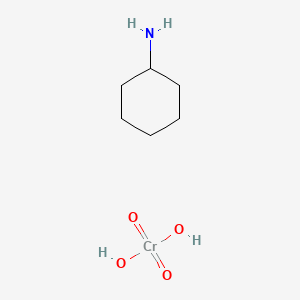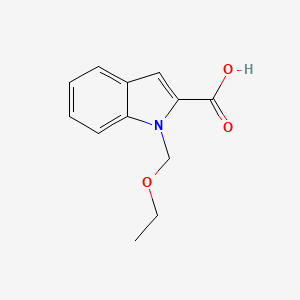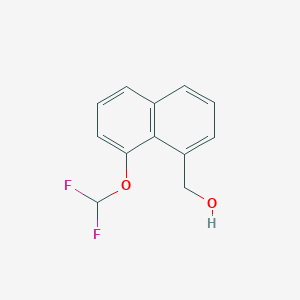
Chromic acid cyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction is typically carried out in an aqueous medium, where chromic acid (H₂CrO₄) is mixed with cyclohexylamine (C₆H₁₃N) under controlled conditions. The reaction can be represented as follows:
H2CrO4+C6H13N→C6H13NH2CrO4
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete formation of the salt. The resulting product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Chromic acid cyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: Chromic acid is a strong oxidizing agent, and the salt can participate in oxidation reactions where it oxidizes other compounds.
Reduction: Under certain conditions, the chromic acid component can be reduced to chromium(III) compounds.
Substitution: The cyclohexylamine part of the salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include primary and secondary alcohols, which can be oxidized to aldehydes and ketones, respectively, in the presence of chromic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce chromic acid to chromium(III) compounds.
Substitution: Nucleophiles such as halides can react with cyclohexylamine to form substituted amines.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed when primary and secondary alcohols are oxidized.
Reduction: Chromium(III) compounds are formed as a result of the reduction of chromic acid.
Substitution: Substituted amines are formed when cyclohexylamine undergoes substitution reactions.
Applications De Recherche Scientifique
Chromic acid cyclohexylamine salt has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study oxidation-reduction reactions.
Medicine: Research is being conducted on its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The salt is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation-reduction properties of chromic acid and the nucleophilic properties of cyclohexylamine. Chromic acid acts as an oxidizing agent, accepting electrons from other compounds, while cyclohexylamine can donate electrons in substitution reactions. The molecular targets and pathways involved include the oxidation of alcohols to aldehydes and ketones and the formation of substituted amines through nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromic Acid: A strong oxidizing agent used in various chemical reactions.
Cyclohexylamine: An aliphatic amine used in the production of various chemicals.
Chromium Trioxide: Another form of chromic acid used in oxidation reactions.
Uniqueness
Chromic acid cyclohexylamine salt is unique due to its combination of strong oxidizing properties from chromic acid and nucleophilic properties from cyclohexylamine. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
20203-47-8 |
|---|---|
Formule moléculaire |
C6H15CrNO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
Clé InChI |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)

